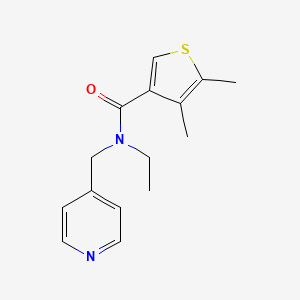

N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide

Description

N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide is a thiophene-3-carboxamide derivative characterized by a substituted thiophene core with ethyl, dimethyl, and pyridin-4-ylmethyl functional groups. Thiophene carboxamides are widely explored for their antimicrobial, antifungal, and anti-inflammatory activities, with substituents critically influencing their bioactivity and physicochemical properties .

Properties

IUPAC Name |

N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS/c1-4-17(9-13-5-7-16-8-6-13)15(18)14-10-19-12(3)11(14)2/h5-8,10H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKQMICRHOYSDFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=NC=C1)C(=O)C2=CSC(=C2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601167001 | |

| Record name | N-Ethyl-4,5-dimethyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601167001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886631-85-2 | |

| Record name | N-Ethyl-4,5-dimethyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886631-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-4,5-dimethyl-N-(4-pyridinylmethyl)-3-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601167001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide involves several steps, typically starting with the preparation of the thiophene ring. The synthetic route may include:

Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Substitution Reactions: Introduction of the ethyl, dimethyl, and pyridinylmethyl groups through substitution reactions using reagents like alkyl halides and pyridine derivatives.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the carboxamide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Antimicrobial Activity

Several studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene carboxamides have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus.

Cytotoxicity

Research has demonstrated that this compound may possess selective cytotoxicity against certain cancer cell lines. Preliminary in vitro tests suggest that it could induce apoptosis in cancer cells while sparing normal cells.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of thiophene derivatives, establishing a correlation between structural features and biological activity. Modifications to the thiophene ring significantly enhanced antimicrobial potency against gram-positive bacteria.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, indicating potential for development into anticancer agents.

Future Research Directions

Ongoing research aims to further elucidate the pharmacological profile of this compound. Future studies should focus on:

- Detailed mechanism studies to clarify how this compound interacts with specific biological targets.

- Clinical trials to assess its safety and efficacy in humans.

- Structure–activity relationship (SAR) studies to optimize its pharmacological properties.

Mechanism of Action

The mechanism of action of N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparison with Similar Compounds

Pyridine Substituent Position

- Pyridin-4-ylmethyl (Target) vs. Pyridin-3-ylmethyl () : The positional isomerism of the pyridine ring (4- vs. 3-substitution) significantly affects molecular geometry. The pyridin-4-ylmethyl group in the target compound likely enhances binding to biological targets due to its linear orientation, whereas the pyridin-3-ylmethyl analog may exhibit reduced efficacy due to steric hindrance .

Alkyl and Aromatic Groups

Electron-Withdrawing Groups

- Trifluoromethyl () : The trifluoromethyl group in pyrazole-fused thiophenes enhances metabolic stability and electron-deficient character, favoring interactions with hydrophobic enzyme pockets .

Biological Activity

N-ethyl-4,5-dimethyl-N-(pyridin-4-ylmethyl)thiophene-3-carboxamide is a compound with significant biological activity, particularly in the fields of antibacterial and antifungal research. Its molecular formula is , and it has a molecular weight of 274.4 g/mol (CAS Registry Number: 886631-85-2) .

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial agent. The following sections summarize relevant research findings, including case studies and comparative data.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. In vitro studies have shown that it is effective against both Gram-positive and Gram-negative bacteria.

Key Findings:

- The compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .

- Comparative studies with other compounds revealed that its antibacterial efficacy is comparable to established antibiotics like ciprofloxacin .

Antifungal Activity

In addition to its antibacterial effects, the compound also exhibits antifungal activity. It has been tested against various fungal strains, showing promising results.

Key Findings:

- The compound displayed significant antifungal activity against Candida albicans, with MIC values indicating effective inhibition of fungal growth .

- Further studies suggested that structural modifications could enhance its antifungal properties, making it a candidate for further development in antifungal therapies .

Study 1: Synthesis and Evaluation

A study conducted on the synthesis of various pyridine derivatives, including this compound, evaluated their biological activities. The results indicated that structural features significantly influenced their antimicrobial efficacy.

Data Table: Antibacterial Activity of Pyridine Derivatives

| Compound Name | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| N-Ethyl... | 0.0039 | Staphylococcus aureus |

| N-Ethyl... | 0.025 | Escherichia coli |

| Control | 0.002 | Ciprofloxacin |

Study 2: Comparative Analysis

Another study focused on comparing the antimicrobial activities of several thiophene-based compounds. This compound was included in this analysis.

Findings:

- The compound was found to be one of the most effective in inhibiting bacterial growth compared to other thiophene derivatives.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways critical for bacterial survival.

Q & A

Q. Basic

- Synthetic Routes : Multi-step reactions typically involve coupling the thiophene-3-carboxamide core with ethyl, dimethyl, and pyridin-4-ylmethyl groups. Key steps include amide bond formation (e.g., using EDCI/HOBt coupling reagents) and alkylation under controlled conditions .

- Optimization : Critical parameters include solvent choice (e.g., DMF or THF for solubility), temperature control (often 0–60°C), and reaction time (monitored via TLC). Purification via column chromatography or recrystallization ensures high purity (>95%) .

- Characterization : Confirm structure and purity using /-NMR, high-resolution mass spectrometry (HRMS), and HPLC (e.g., Atlantis T3 column with 0.1% TFA gradient) .

How can crystallographic data for this compound be refined using SHELX software, and what challenges arise during structure determination?

Q. Advanced

- Refinement Workflow : Use SHELXL for small-molecule refinement, starting with SHELXS for structure solution. Input .hkl files generated from diffraction data (e.g., Bruker D8 VENTURE) and refine anisotropic displacement parameters .

- Challenges :

- Twinned Data : Employ TWIN/BASF commands in SHELXL for handling twinning .

- Disorder : Use PART/SUMP instructions to model disordered groups (e.g., ethyl or pyridyl substituents).

- Validation : Check R-factor convergence (<5%), and validate geometry using WinGX (e.g., ORTEP for ellipsoid visualization) .

- Database Support : Cross-reference with the Cambridge Structural Database (CSD) to compare bond lengths/angles .

What methodological approaches are used to evaluate metabolic stability and toxicity of thiophene-3-carboxamide derivatives?

Q. Advanced

- In Vitro Stability :

- Plasma Stability : Incubate compound (1–10 µM) in rat plasma (37°C, 60 min), quench with methanol, and quantify degradation via LC-MS (e.g., Shimadzu LCMS-2010EV). Report remaining parent compound (%) and half-life (e.g., 18–27 min for similar derivatives) .

- Microsomal Stability : Use rat liver microsomes + NADPH system; monitor CYP450-mediated oxidation. Di-substitution on the thiophene ring reduces metabolic activation, minimizing hepatotoxicity .

- Toxicity Screening : Perform MTT assays on HepG2 cells to assess cytotoxicity (IC values) and compare with structural analogs .

How do structural modifications (e.g., substituent position, heteroatom inclusion) influence JNK inhibitory activity in thiophene-3-carboxamide derivatives?

Q. Advanced

- SAR Insights :

- Pyridinylmethyl Group : Enhances target binding (e.g., JNK ATP pocket) via π-π stacking. Substitution at the 4-position (vs. 3-) improves selectivity .

- Thiophene Di-Substitution : 4,5-Dimethyl groups reduce ring oxidation, increasing metabolic stability (e.g., T >24 min in microsomes) .

- Electron-Withdrawing Groups : Nitro or sulfonyl groups on the phenyl ring enhance potency (IC <100 nM) but may reduce solubility .

- Assays : Use TR-FRET (LanthaScreen™) to measure JNK1 inhibition. IC values correlate with substituent electronic properties .

How should researchers address contradictions in biological activity data across different studies for structurally similar compounds?

Q. Advanced

- Case Example : Discrepancies in JNK inhibition IC values may arise from assay conditions (e.g., ATP concentration, enzyme source) or cellular permeability differences.

- Resolution Strategies :

- Standardize Assays : Use identical protocols (e.g., DELFIA with fixed ATP levels) and validate with control compounds .

- Cellular Uptake Studies : Measure intracellular concentrations via LC-MS to confirm target engagement .

- Meta-Analysis : Compare data across ≥3 independent studies and apply statistical weighting (e.g., ANOVA) .

What analytical techniques are critical for confirming the purity and stereochemical integrity of this compound?

Q. Basic

- Purity Assessment :

- HPLC : Use reverse-phase chromatography (e.g., 95% HO/ACN gradient) with UV detection at 254 nm. Purity ≥95% is required for pharmacological studies .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

- Stereochemistry : For chiral centers, use chiral HPLC (e.g., Chiralpak IA column) or -NMR with chiral shift reagents .

How can researchers design enzyme inhibition assays to evaluate the compound’s interaction with JNK isoforms?

Q. Advanced

- TR-FRET Protocol :

- Reagents : Biotinylated pep-JIP11, Eu-labeled GST antibody, and ATP (1–10 µM).

- Procedure : Pre-incubate compound with JNK1 (30 min, 25°C), add ATP/peptide, and measure FRET signal (ex: 340 nm, em: 520/495 nm). Calculate % inhibition and K values .

- Selectivity Screening : Test against related kinases (e.g., p38 MAPK, ERK) to confirm isoform specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.